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molecular formula C13H13NO2S B062638 Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate CAS No. 175136-29-5

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

Cat. No. B062638
M. Wt: 247.31 g/mol
InChI Key: IGRGQWSVDTYHID-UHFFFAOYSA-N
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Patent
US06294580B1

Procedure details

The title compound (827 mg) was prepared from 1.0 g (4.78 mmol) of methyl 4-bromo-3-oxo-pentanoate and 2.6 g (19.14 mmol) of thiobenzamide according to the method of Intermediate 42 followed by purification via silica gel flash column chromatography using hexanes/EtOAc (3:1) as eluent: low resolution MS (ES) m/e 270 (MNa+), 248 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 42
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:10])[C:3](=O)[CH2:4][C:5]([O:7][CH3:8])=[O:6].[C:11]([NH2:19])(=[S:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:8][O:7][C:5](=[O:6])[CH2:4][C:3]1[N:19]=[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[S:18][C:2]=1[CH3:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC(C(CC(=O)OC)=O)C
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)N
Name
Intermediate 42
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification via silica gel flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(CC=1N=C(SC1C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 827 mg
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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